molecular formula C26H28N4O3 B11053110 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide

Cat. No.: B11053110
M. Wt: 444.5 g/mol
InChI Key: IQYPKBBTAFTDNQ-UHFFFAOYSA-N
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Description

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzotriazole derivatives, which are widely recognized for their applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, followed by cyclization. The next step involves the introduction of the 4-methylphenoxy group through a nucleophilic substitution reaction. Finally, the pentyloxyphenylacetamide moiety is attached via an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like alkoxides or amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide involves its ability to absorb ultraviolet light and dissipate the energy as heat, thereby protecting materials from UV-induced degradation. The benzotriazole core plays a crucial role in this process by undergoing reversible photochemical reactions. Additionally, the compound may interact with molecular targets such as enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Uniqueness

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide stands out due to its unique combination of benzotriazole and pentyloxyphenylacetamide moieties, which confer enhanced UV stability and potential biological activity. This compound’s ability to act as both a UV stabilizer and a potential therapeutic agent makes it a versatile and valuable chemical in various applications.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-pentoxyphenyl)acetamide

InChI

InChI=1S/C26H28N4O3/c1-3-4-7-16-32-21-13-11-20(12-14-21)27-26(31)18-33-25-15-10-19(2)17-24(25)30-28-22-8-5-6-9-23(22)29-30/h5-6,8-15,17H,3-4,7,16,18H2,1-2H3,(H,27,31)

InChI Key

IQYPKBBTAFTDNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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